molecular formula C16H22F2N2O4S2 B2929000 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034446-75-6

3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2929000
CAS No.: 2034446-75-6
M. Wt: 408.48
InChI Key: OZVXKZIOZPAIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a complex organic compound featuring a sulfonamide group, a difluorobenzene ring, and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonamide group: This can be achieved by reacting 2,6-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the oxane moiety: This step involves the reaction of a suitable oxane derivative with a thiol group, forming a thioether linkage.

    Coupling of the two fragments: The final step involves coupling the sulfonamide and oxane fragments through a propanamide linker, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorobenzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, while the difluorobenzene ring and oxane moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide: Similar structure but with an acetamide linker instead of propanamide.

    3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]butanamide: Similar structure but with a butanamide linker instead of propanamide.

Uniqueness

The uniqueness of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide and an oxane moiety allows for versatile interactions with various biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-[(2,6-difluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O4S2/c17-13-2-1-3-14(18)16(13)26(22,23)20-7-4-15(21)19-8-11-25-12-5-9-24-10-6-12/h1-3,12,20H,4-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXKZIOZPAIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.